REDD1 is classified as a stress-responsive protein that is induced by various cellular stressors such as hypoxia, DNA damage, and nutrient deprivation. It is encoded by the DDIT4 gene and is highly conserved across species, indicating its fundamental biological importance. The protein's expression can be influenced by factors such as exercise, inflammation, and metabolic imbalances .
The synthesis of REDD1 can be triggered by multiple pathways, particularly under conditions of cellular stress. The primary mechanism involves the activation of transcription factors such as activating transcription factor 4 (ATF4) via the PERK-eIF2α axis during endoplasmic reticulum stress or amino acid deprivation .
The molecular structure of REDD1 has been characterized through crystallography studies. The protein comprises two alpha helices and four beta sheets, with specific amino acid sequences that are crucial for its function.
REDD1 participates in several biochemical pathways primarily through its interaction with mTORC1 and NF-κB signaling pathways.
The mechanism of action of REDD1 involves its dual role as an inhibitor of mTORC1 and an activator of NF-κB signaling.
REDD1 exhibits several physical and chemical properties that are significant for its functional roles.
REDD1 has significant implications in various scientific fields due to its role in regulating cellular responses to stress.
REDD1 (Regulated in Development and DNA Damage Response 1), also termed DDIT4 or RTP801, functions as a critical stress-sensing hub. Its transcriptional induction occurs through several well-defined pathways, enabling rapid cellular adaptation to environmental challenges.
Under hypoxic conditions, HIF-1α stabilization triggers its binding to hypoxia-response elements (HREs) in the REDD1 promoter. This pathway is evolutionarily conserved and mediates REDD1 upregulation in diverse cell types, including adipocytes, neurons, and cancer cells. Insulin paradoxically activates REDD1 transcription via HIF-1 in adipocytes, independent of oxygen levels. This occurs through phosphoinositide 3-kinase (PI3K)/mTOR-dependent signaling, which stabilizes HIF-1α even under normoxia [2] [6]. Chemical HIF-1 stabilizers (e.g., cobalt chloride) mimic this effect, while HIF-1 inhibitors (e.g., echinomycin) abolish insulin- or hypoxia-induced REDD1 expression [2] [6].
Glucocorticoids (GCs), such as dexamethasone and cortisol, induce REDD1 transcription via direct binding of activated glucocorticoid receptors (GRs) to glucocorticoid response elements (GREs) in the REDD1 promoter. This mechanism underpins REDD1’s role in GC-mediated muscle atrophy and metabolic stress responses. Testosterone counteracts this pathway by antagonizing GR binding, highlighting the hormonal balance regulating REDD1 [1] [4]. In macrophages and adipose tissue, GR-driven REDD1 amplifies inflammatory cascades during endotoxemia by augmenting NF-κB activity and NLRP3 inflammasome assembly [4].
REDD1 induction integrates inputs from multiple stress-responsive transcription factors:
Table 1: Transcription Factors Regulating REDD1 Expression
Transcription Factor | Primary Stimuli | Binding Site | Key Functional Outcomes |
---|---|---|---|
HIF-1α | Hypoxia, Insulin | Hypoxia-Response Element (HRE) | Metabolic adaptation, angiogenesis |
Glucocorticoid Receptor | Dexamethasone, Cortisol | Glucocorticoid Response Element (GRE) | Muscle atrophy, inflammation |
ATF4 | ER stress, Amino acid deprivation | Amino Acid Response Element (AARE) | Autophagy, metabolic reprogramming |
p53/p63 | DNA damage, Chemotherapeutics | p53-Responsive Element | Cell cycle arrest, DNA repair |
AP-1 | Oxidative stress (H₂O₂, t-BHP) | AP-1 binding site | Antioxidant defense, hepatoprotection |
Beyond transcription, REDD1 expression is finely tuned by mechanisms affecting mRNA stability, translation efficiency, and protein degradation.
microRNAs contribute to REDD1’s dynamic expression profile. miR-221 directly targets the REDD1 3’-untranslated region (UTR), reducing its mRNA stability. Under stress conditions (e.g., oxidative stress or hypoxia), miR-221 downregulation relieves this repression, enabling REDD1 accumulation. This mechanism is critical in cancer cells, where miR-221 loss correlates with elevated REDD1 and mTORC1 inhibition [1].
Unfolded protein response (UPR) sensors, particularly PERK, phosphorylate eIF2α during ER stress. This attenuates global translation while selectively promoting ATF4 synthesis, which in turn drives REDD1 transcription. Additionally, PERK activation enhances REDD1 mRNA translation, creating a feed-forward loop that amplifies mTORC1 inhibition to alleviate ER burden [2] [3]. Chemical ER stressors (e.g., tunicamycin, thapsigargin) robustly induce REDD1 via this pathway.
In neuronal systems, amyloid-β (Aβ) peptides promote REDD1 translation rather than transcription. Aβ activates the Fyn tyrosine kinase, triggering a downstream cascade involving ERK and S6 kinase. Pharmacological inhibition of Fyn (PP1), ERK (U0126), or S6 kinase (SL0101-1) abolishes Aβ-induced REDD1 upregulation. This pathway requires metabotropic glutamate receptor 5 (mGluR5), as MPEP (mGluR5 antagonist) blocks REDD1 induction. Anisomycin (translation inhibitor), but not actinomycin D (transcription inhibitor), suppresses Aβ-driven REDD1 synthesis, confirming translational control [7] [9].
Table 2: Post-Transcriptional Mechanisms Regulating REDD1
Regulatory Mechanism | Key Effectors | Activating Stimuli | Functional Impact |
---|---|---|---|
microRNA repression | miR-221 (direct targeting) | Oxidative stress, Hypoxia | Dynamic stress adaptation, mTORC1 tuning |
PERK/eIF2α signaling | ATF4 synthesis, eIF2α phosphorylation | ER stressors (tunicamycin) | UPR amplification, proteostasis |
Fyn/ERK/S6 kinase cascade | Fyn → ERK → S6K activation | Amyloid-β peptides | Synaptic dysfunction, neuronal mTORC1 inhibition |
mTORC1-mediated stability | Proteasomal degradation | Rapamycin, PP242 | Feedback control of REDD1 abundance |
REDD1 protein turnover is regulated by mTORC1 activity. REDD1 has an extremely short half-life (5–20 minutes) due to proteasomal degradation. Active mTORC1 stabilizes REDD1, while mTORC1 inhibitors (e.g., rapamycin, PP242) accelerate its degradation. This creates a negative feedback loop: REDD1 inhibits mTORC1, but mTORC1 inhibition reduces REDD1 levels, limiting the duration of mTORC1 suppression. Proteasome inhibitors (MG-132) reverse rapamycin-induced REDD1 loss, confirming ubiquitin-mediated degradation, though Cul4a-DDB1 and HUWE1 ubiquitin ligases are not involved [8].
Table 3: Experimentally Characterized REDD1 Inducers
Inducer Category | Representative Compounds | Primary Mechanism of Action |
---|---|---|
HIF-1 stabilizers | Cobalt chloride, Dimethyloxallyl glycine | HIF-1α stabilization under normoxia |
Glucocorticoids | Dexamethasone, Cortisol | GR-dependent transcriptional activation |
DNA-damaging agents | Cisplatin, Etoposide | p53/p63 activation |
ER stressors | Tunicamycin, Thapsigargin | PERK/eIF2α/ATF4 axis activation |
Oxidative inducers | Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP) | AP-1 transactivation |
mTORC1 inhibitors | Rapamycin, PP242 | Indirect via REDD1 stabilization feedback |
Amyloid-β peptides | Synthetic Aβ42 oligomers | Fyn/ERK/S6 kinase translational activation |
Concluding Remarks
REDD1 induction represents a nexus for cellular stress integration, coordinating transcriptional, translational, and post-translational responses. Its regulators—ranging from hypoxia and hormones to proteotoxic and oxidative insults—highlight its role as a metabolic and homeostatic sentinel. Understanding these mechanisms provides a foundation for targeting REDD1 in pathologies like neurodegeneration, metabolic disorders, and cancer. Future research should delineate cell-type-specific regulatory hierarchies and explore context-dependent interactions between induction pathways.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7